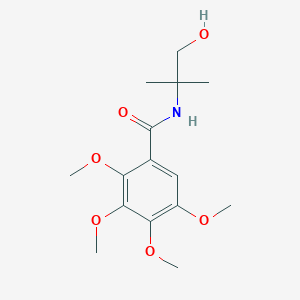![molecular formula C20H22N2O5 B1456649 2,6-Dimethyl-5-{[(3-methylbutan-2-yl)oxy]carbonyl}-4-(2-nitrosophenyl)pyridine-3-carboxylate CAS No. 87375-91-5](/img/structure/B1456649.png)
2,6-Dimethyl-5-{[(3-methylbutan-2-yl)oxy]carbonyl}-4-(2-nitrosophenyl)pyridine-3-carboxylate
Übersicht
Beschreibung
Dehydronitrosonisoldipin ist ein Derivat von Nisoldipin, einem Calciumkanalblocker. Es ist bekannt für seine Rolle als Inhibitor von sterilem Alpha und TIR-Motiv enthaltenden 1 (SARM1). Dehydronitrosonisoldipin wirkt hauptsächlich durch Blockierung der Aktivierung von SARM1, das an der Axondegeneration beteiligt ist .
Vorbereitungsmethoden
Dehydronitrosonisoldipin kann durch verschiedene chemische Verfahren synthetisiert werden. Eine übliche Methode beinhaltet die Derivatisierung von Nisoldipin. Der Syntheseprozess umfasst typischerweise die Nitrierung von Nisoldipin, gefolgt von einer Dehydrierung. Die Reaktionsbedingungen erfordern häufig spezifische Katalysatoren und kontrollierte Umgebungen, um die Reinheit und Ausbeute des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Dehydronitrosonisoldipin unterliegt mehreren Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat gefördert werden.
Reduktion: Häufige Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Substitution: Diese Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, oft unter Verwendung von Reagenzien wie Natriumhydroxid.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu Nitroso-Derivaten führen, während die Reduktion zur Bildung von Aminen führen kann .
Wissenschaftliche Forschungsanwendungen
Dehydronitrosonisoldipin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Neurodegenerative Erkrankungen: Es wird verwendet, um die Axondegeneration und den Neuroprotection aufgrund seiner inhibitorischen Wirkung auf SARM1 zu untersuchen.
Arzneimittelentwicklung: Die Verbindung wird bei der Entwicklung neuer Therapeutika zur Behandlung neurodegenerativer Erkrankungen eingesetzt.
Analytische Chemie: Es dient als Referenzverbindung bei der Entwicklung und Validierung analytischer Methoden für Nitrosaminverbindungen.
Wirkmechanismus
Dehydronitrosonisoldipin entfaltet seine Wirkung durch kovalente Modifikation von Cysteinresten im SARM1-Protein, insbesondere Cystein-311. Diese Modifikation stabilisiert SARM1 in einer inaktiven Konformation, wodurch dessen Aktivierung und die anschließende Axondegeneration verhindert werden . Die Wirkung der Verbindung beinhaltet die Blockierung der Produktion von zyklischem ADP-Ribose (cADPR) in Neuronen, die für die Axondegeneration entscheidend ist .
Wirkmechanismus
Dehydronitrosonisoldipine exerts its effects by covalently modifying cysteine residues in the SARM1 protein, particularly cysteine-311. This modification stabilizes SARM1 in an inactive conformation, thereby preventing its activation and subsequent axonal degeneration . The compound’s action involves blocking the production of cyclic ADP-ribose (cADPR) in neurons, which is crucial for axonal degeneration .
Vergleich Mit ähnlichen Verbindungen
Dehydronitrosonisoldipin ist aufgrund seiner spezifischen inhibitorischen Wirkung auf SARM1 einzigartig. Zu ähnlichen Verbindungen gehören:
Nisoldipin: Die Ausgangssubstanz, die hauptsächlich als Calciumkanalblocker eingesetzt wird.
Vincristin: Eine weitere Verbindung, die die Axondegeneration beeinflusst, jedoch durch unterschiedliche Mechanismen.
Dehydronitrosonisoldipin zeichnet sich durch seine gezielte Inhibition von SARM1 aus, was es zu einem wertvollen Werkzeug in der neurodegenerativen Forschung macht .
Eigenschaften
IUPAC Name |
5-O-methyl 3-O-(2-methylpropyl) 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-11(2)10-27-20(24)17-13(4)21-12(3)16(19(23)26-5)18(17)14-8-6-7-9-15(14)22-25/h6-9,11H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMSLPIJQICBKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OCC(C)C)C2=CC=CC=C2N=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87375-91-5 | |
| Record name | 3-Isobutyl 5-methyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087375915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-ISOBUTYL 5-METHYL 2,6-DIMETHYL-4-(2-NITROSOPHENYL)PYRIDINE-3,5-DICARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C01E7UK8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456567.png)
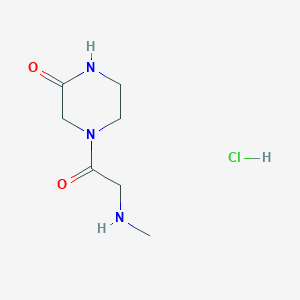
![2-Chloro-4-(3-trifluoromethyl-phenyl)-[1,3,5]triazine](/img/structure/B1456570.png)
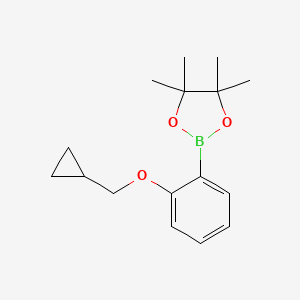
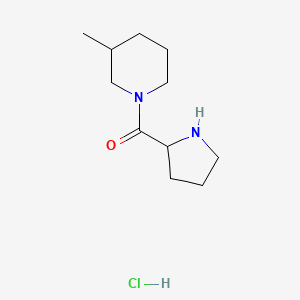
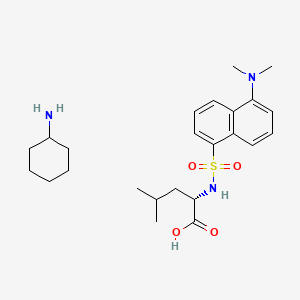

![Methyl 1h-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B1456581.png)

![4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1456583.png)

![Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1456585.png)

